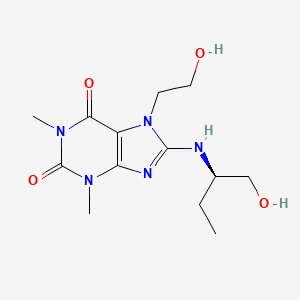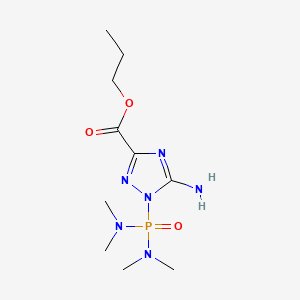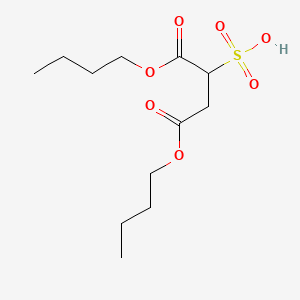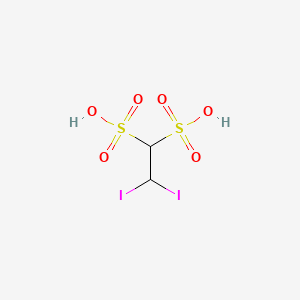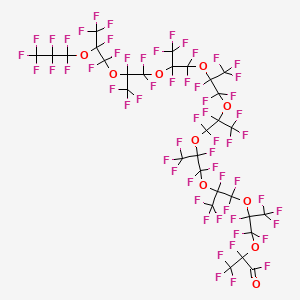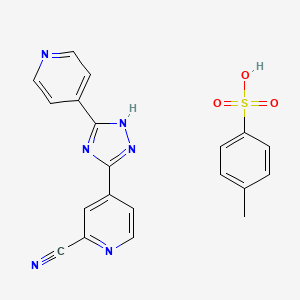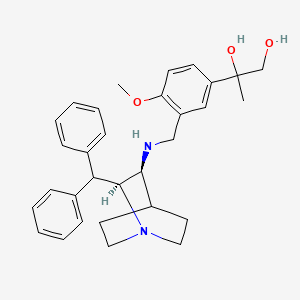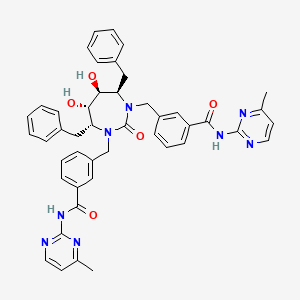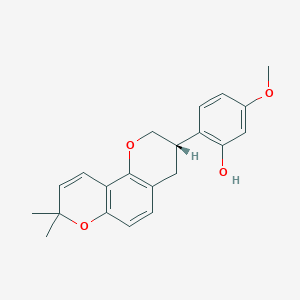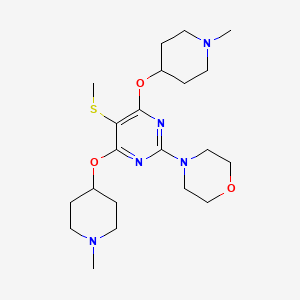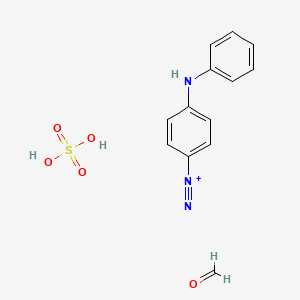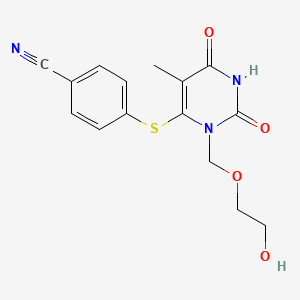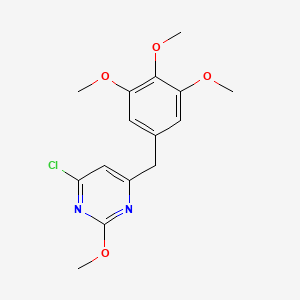
Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- is a heterocyclic aromatic organic compound Pyrimidines are a class of compounds that are widely studied due to their presence in nucleic acids, vitamins, and various pharmaceuticals
Méthodes De Préparation
The synthesis of Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- involves several steps. One common method includes the following steps:
Salifying Reaction: This involves the formation of a salt, often using a composite solvent.
Cyanamide Reaction: This step generates an intermediate compound.
Condensation Reaction: Under the action of a catalyst, the final product, Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)-, is obtained.
Industrial production methods often involve optimizing these steps to increase yield and purity. For example, using specific solvents and catalysts can significantly improve the efficiency of the reactions.
Analyse Des Réactions Chimiques
Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position is highly reactive and can be substituted by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Cyclization: This reaction can form additional rings, leading to more complex structures.
Common reagents used in these reactions include thionyl chloride, N-chlorosuccinimide, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Neuroprotection: Research has shown that derivatives of this compound can have neuroprotective and anti-inflammatory properties.
Chemical Biology: It is used as a building block for synthesizing more complex molecules that can interact with biological targets.
Mécanisme D'action
The mechanism of action of Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include protein kinases and other signaling molecules .
Comparaison Avec Des Composés Similaires
Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- can be compared with other pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
2-Cyanopyrimidines: Used in various pharmaceutical applications.
6-Aryloxy-4-chloro-2-phenylpyrimidines: Studied for their fungicidal properties.
The uniqueness of Pyrimidine, 4-chloro-2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- lies in its specific substitution pattern, which can lead to unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
123794-64-9 |
|---|---|
Formule moléculaire |
C15H17ClN2O4 |
Poids moléculaire |
324.76 g/mol |
Nom IUPAC |
4-chloro-2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C15H17ClN2O4/c1-19-11-6-9(7-12(20-2)14(11)21-3)5-10-8-13(16)18-15(17-10)22-4/h6-8H,5H2,1-4H3 |
Clé InChI |
DRAURIOHXMXMFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=NC(=N2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


